![molecular formula C28H39FO7 B584143 1,2-Dihydro-Betamethasone 17,21-Dipropionate CAS No. 80163-83-3](/img/structure/B584143.png)
1,2-Dihydro-Betamethasone 17,21-Dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic adrenocorticosteroid used for dermatologic applications . It is an analog of prednisolone and has high corticosteroid activity . It is a glucocorticoid steroid with anti-inflammatory and immunosuppressive abilities .
Synthesis Analysis
The synthesis of this compound involves the construction of the C1-C2 double bond of the corticosteroid A ring using an engineered 3-ketosteroid-Δ1-dehydrogenase (MK4-KstD)-catalyzed regioselective Δ1-dehydrogenation of Δ4,9(11)-diene-3,21-dione .Molecular Structure Analysis
The molecular formula of this compound is C28H39FO7 . The structure elucidation of new compounds was accomplished through combined use of X-ray diffraction and NMR (1D and 2D) studies .Physical And Chemical Properties Analysis
The molecular weight of this compound is 506.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 8 .Scientific Research Applications
Analytical Methods for Betamethasone and Related Compounds
A study developed a TLC-densitometric method for the qualitative analysis of betamethasone and its related substances, including betamethasone-17,21-dipropionate. This method is suitable for analyzing betamethasone derivatives in pharmaceutical formulations, demonstrating its applicability in quality control processes (Dołowy & Pyka, 2014).
Lipophilic Properties
Research evaluating the lipophilic properties of betamethasone and its derivatives, including the 17,21-dipropionate, was conducted using reversed-phase HPTLC. This study provided insights into the chromatographic lipophilicity parameters, contributing to the understanding of these compounds' behavior in pharmaceutical development (Dołowy & Pyka, 2015).
Photodegradation Product Identification
An unknown degradant observed during the stability study of betamethasone dipropionate was identified as lumibetametasone dipropionate, a photodegradation product. This research utilized LC-MS(n) and NMR spectroscopy, highlighting the importance of understanding pharmaceutical ingredients' stability under various conditions (Lin et al., 2009).
Novel Formulations
The development of nanostructured lipid carriers (NLC) for betamethasone dipropionate aimed at enhancing skin penetration and reducing side effects. This research underscores the potential of NLC formulations in improving the therapeutic efficacy of topical corticosteroids (Hanna, Ghorab, & Gad, 2019).
Biotransformation and Molecular Docking
A study on the biotransformation of betamethasone dipropionate sought to find potential agonists of glucocorticoid receptors. This research involved molecular docking and ADME analyses, contributing to the understanding of betamethasone dipropionate's therapeutic potential beyond its conventional applications (Rashid et al., 2022).
Safety and Hazards
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBWCRIMOWZLGL-XYWKZLDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.